1,3-Dimethyladamantane

Beschreibung

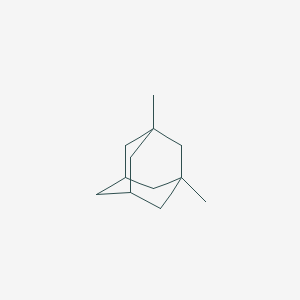

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dimethyladamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20/c1-11-4-9-3-10(5-11)7-12(2,6-9)8-11/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNOIUTVJRWADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049439 | |

| Record name | 1,3-Dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

702-79-4 | |

| Record name | 1,3-Dimethyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=702-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-3-Dimethyladamantane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000702794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dimethyladamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyltricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DIMETHYLADAMANTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96G4OD5Z59 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyladamantane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of 1,3-Dimethyladamantane. The information is intended to support research, development, and application activities involving this compound, which serves as a crucial intermediate in the synthesis of pharmaceuticals such as Memantine Hydrochloride.[1][2][3][4][5]

Chemical and Physical Properties

This compound is a dimethylated derivative of adamantane, a polycyclic alkane.[6][7] It is recognized for its unique cage-like structure, which imparts notable chemical and physical characteristics.[8] At room temperature, it exists as a clear, colorless liquid or a solid in crystalline form.[1][8][9] It is a stable compound but is incompatible with strong oxidizing agents and is flammable.[1][7]

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀ | [6][8][9] |

| Molecular Weight | 164.29 g/mol | [6][8][9] |

| Density | 0.886 g/mL at 25 °C | [1][7][9] |

| Boiling Point | 201.5 °C | [1] |

| Melting Point | -30 °C | [1] |

| Flash Point | 53 °C (127.4 °F) - closed cup | [9] |

| Refractive Index | n20/D 1.478 | [1][7][9] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like hexane or toluene.[8] | [8] |

| CAS Number | 702-79-4 | [6][9][10] |

Chemical Structure

The structure of this compound is characterized by the rigid, tricyclic adamantane core with two methyl groups attached at the tertiary carbon positions 1 and 3. This unique, diamondoid structure contributes to its high stability.[11] The IUPAC name for this compound is 1,3-dimethyltricyclo[3.3.1.1³,⁷]decane.[9][10]

Caption: Chemical structure of this compound.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions involving this compound are crucial for its application in research and development.

A documented method for preparing this compound involves the rearrangement of perhydroacenaphthene.[2]

-

Reactants : Perhydroacenaphthene (raw material), anhydrous aluminum trichloride (catalyst), and a small amount of water.[2]

-

Procedure :

-

Perhydroacenaphthene and anhydrous aluminum trichloride are added to a reaction vessel.[2]

-

The mixture is heated to a temperature of 80-100 °C.[2]

-

A small amount of water is continuously dripped into the reaction mixture to initiate and sustain the rearrangement reaction.[2]

-

Upon completion, the aluminum trichloride catalyst is removed, yielding the crude this compound product.[2]

-

The crude product is then purified by rectification to obtain the final this compound.[2]

-

This compound is a key starting material for the synthesis of Memantine Hydrochloride, a drug used for the treatment of Alzheimer's disease.[3][4][5][12] A simple, two-step procedure has been developed for this synthesis.[3][4]

-

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane

-

1,3-Dimethyl-adamantane is slowly added to nitric acid at 20–25 °C with stirring.[12]

-

Formamide is then added to the mixture.[12]

-

The mixture is heated to 85 °C for 2 hours.[12]

-

After cooling, the reaction mixture is added to ice-cold water and extracted with dichloromethane to yield N-formyl-1-amino-3,5-dimethyl-adamantane.[12]

-

-

Step 2: Hydrolysis to Memantine Hydrochloride

-

A mixture of water, 36% hydrochloric acid, and N-formyl-1-amino-3,5-dimethyl-adamantane is stirred and heated to reflux for 1 hour.[12]

-

The reaction mixture is concentrated, and n-hexane is added, followed by heating to reflux.[12]

-

Upon cooling, a white solid of Memantine Hydrochloride separates.[12]

-

The following diagram illustrates the workflow for this synthesis.

Caption: Workflow for the synthesis of Memantine HCl.

-

C-H Insertion Reaction : this compound undergoes a C-H insertion reaction with phenylchlorocarbene.[7][9]

-

Oxidation : It reacts with molecular oxygen in the presence of N-hydroxyphthalimide and cobalt salts to produce 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol.[7][9]

Spectroscopic Data

Various spectroscopic data for this compound are available in public and commercial databases, which are essential for its characterization. This includes:

Biological and Pharmaceutical Relevance

The primary significance of this compound in the pharmaceutical industry is its role as a precursor to Memantine.[1][7] Memantine is used in the treatment of moderate to severe Alzheimer's disease.[3][4][5] The adamantane cage structure is lipophilic, which allows its derivatives to interact with biological membranes and hydrophobic protein fragments.[20] The methyl groups at the 1 and 3 positions can influence the biological activity of the compound.[8] There is also research interest in its potential as a ligand in materials science.[8]

References

- 1. This compound [extendabio.com]

- 2. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 702-79-4 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1,3-二甲基金刚烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Adamantane, 1,3-dimethyl- [webbook.nist.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. This compound(702-79-4) 1H NMR spectrum [chemicalbook.com]

- 14. spectrabase.com [spectrabase.com]

- 15. kbfi.ee [kbfi.ee]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Adamantane, 1,3-dimethyl- [webbook.nist.gov]

- 18. spectrabase.com [spectrabase.com]

- 19. This compound(702-79-4)FT-IR [chemicalbook.com]

- 20. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyladamantane is a saturated tricyclic hydrocarbon and a derivative of adamantane. Its rigid, cage-like structure and lipophilic nature make it a significant molecule in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a look into the biological significance of its primary derivative, Memantine. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, development, and the study of adamantane derivatives.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in synthesis. The following tables summarize the key quantitative data available for this compound. It is important to note that there are some discrepancies in the reported values for properties such as melting point and density across different sources; these are presented here with their respective citations.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₀ | [1][2] |

| Molecular Weight | 164.29 g/mol | [1][2] |

| CAS Number | 702-79-4 | [1][2] |

| Appearance | Colorless solid with a crystalline structure or clear colorless liquid | [1] |

| Melting Point | -30 °C | |

| 242.00 °C (515.15 K) | [1][2] | |

| Boiling Point | 186.00 °C (459.15 K) | [1][2] |

| 201.5 °C | ||

| Density | 0.886 g/mL at 25 °C | |

| 0.9580 g/cm³ | [1][2] | |

| Refractive Index | n20/D 1.478 | |

| Flash Point | 53 °C (127.4 °F) - closed cup |

Solubility Profile

This compound is a non-polar compound, which dictates its solubility in various solvents.[1][2]

| Solvent | Solubility | Source(s) |

| Water | Largely insoluble | [1][2] |

| Non-polar organic solvents (e.g., hexane, toluene) | Greater solubility | [1][2] |

| Chloroform | Slightly soluble | |

| Methanol | Slightly soluble |

The solubility in non-polar solvents can be enhanced with increased temperature.[1][2]

Stability and Reactivity

This compound is a stable compound under normal environmental conditions.[1] It is incompatible with strong oxidizing agents.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are protocols relevant to the characterization of this compound.

Determination of Melting Point

The melting point of a solid can be determined using a capillary melting point apparatus.

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first droplet of liquid is observed and the temperature at which the last solid crystal melts are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid can be determined by distillation or using a Thiele tube.

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology (Distillation):

-

Apparatus Setup: A distillation apparatus is assembled with a flask containing this compound and a condenser. A thermometer is placed so that the bulb is just below the side arm of the distillation head.

-

Heating: The liquid is heated to a boil.

-

Temperature Reading: The temperature is recorded when the vapor temperature is constant and condensation is occurring on the thermometer bulb.

Determination of Density

The density of liquid this compound can be measured using a pycnometer or a digital density meter.

Objective: To determine the mass per unit volume of this compound.

Methodology (Pycnometer):

-

Calibration: The empty pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., water) and weighed again to determine the volume of the pycnometer.

-

Measurement: The pycnometer is emptied, dried, and filled with this compound.

-

Calculation: The pycnometer is weighed again, and the density is calculated by dividing the mass of the this compound by the volume of the pycnometer. All measurements should be performed at a constant temperature.

Determination of Solubility

The shake-flask method is a common technique for determining the solubility of a compound in a particular solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The solution is allowed to stand to let undissolved solid settle. A sample of the supernatant is carefully removed, filtered, and diluted.

-

Quantification: The concentration of this compound in the diluted sample is determined using an appropriate analytical technique, such as gas chromatography (GC).

Key Applications and Related Pathways

The primary application of this compound is as a key intermediate in the synthesis of the pharmaceutical drug Memantine, which is used in the treatment of moderate-to-severe Alzheimer's disease.[3][4]

Synthesis of Memantine from this compound

A common synthetic route involves the amination of the this compound core. The following diagram illustrates a two-step synthesis process.[3]

Mechanism of Action of Memantine: NMDA Receptor Antagonism

Memantine functions as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. In Alzheimer's disease, excessive glutamate can lead to excitotoxicity and neuronal damage through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is open, preventing excessive influx of calcium ions (Ca²⁺) while still allowing for normal synaptic transmission.[5][6][7][8]

Conclusion

This compound is a compound with a unique set of physicochemical properties that make it a valuable precursor in pharmaceutical synthesis. This guide has provided a detailed summary of these properties, outlined experimental protocols for their determination, and illustrated the synthetic pathway to and mechanism of action of its key derivative, Memantine. For researchers and professionals in drug development, a thorough understanding of these fundamental characteristics is essential for the successful application of this compound in the creation of novel therapeutics.

References

- 1. droracle.ai [droracle.ai]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ijpsr.com [ijpsr.com]

- 5. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,3-Dimethyladamantane (CAS: 702-79-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dimethyladamantane, a key member of the adamantane family, is a tricyclic saturated hydrocarbon with the chemical formula C₁₂H₂₀. Its rigid, cage-like structure and lipophilic nature make it a valuable building block in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and, most notably, its critical role as a starting material in the synthesis of the Alzheimer's drug, Memantine. While the direct biological activity of this compound is not extensively documented, the pharmacological significance of its derivatives, particularly Memantine, is profound. This document details experimental protocols for its synthesis and its conversion to Memantine, and presents quantitative data in a structured format.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] Its unique cage-like structure imparts high stability.[1] It is largely insoluble in water but shows good solubility in non-polar organic solvents.[2]

| Property | Value | Reference |

| CAS Number | 702-79-4 | [3] |

| Molecular Formula | C₁₂H₂₀ | [3] |

| Molecular Weight | 164.29 g/mol | [3] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Density | 0.886 g/mL at 25 °C | |

| Boiling Point | 201.5 °C | [5] |

| Melting Point | -30 °C | [5] |

| Flash Point | 53 °C (127.4 °F) - closed cup | |

| Refractive Index | n20/D 1.478 | |

| Solubility | Insoluble in water; soluble in non-polar organic solvents like hexane and toluene. | [2] |

| Stability | Stable. Incompatible with strong oxidizing agents. | [5] |

Synthesis of this compound

A common method for the synthesis of this compound involves the Lewis acid-catalyzed rearrangement of perhydroacenaphthene.[6][7]

Experimental Protocol: Synthesis from Perhydroacenaphthene[8]

Materials:

-

Perhydroacenaphthene

-

Anhydrous aluminum chloride (AlCl₃)

-

Water

-

Sodium carbonate solution

-

Ice

Procedure:

-

To a reaction vessel, add perhydroacenaphthene and anhydrous aluminum chloride as the catalyst.

-

Heat the mixture to a temperature of 80-100 °C.

-

Continuously and slowly add a small amount of water to initiate the rearrangement reaction. The reaction is typically carried out for 10-15 hours.

-

After the reaction is complete, cool the reaction mixture.

-

Slowly add the reaction mixture to ice water to quench the reaction and dissolve the aluminum chloride catalyst. Keep the temperature below 40 °C.

-

Separate the organic layer.

-

Wash the organic layer with a sodium carbonate solution and then with water until neutral.

-

Dry the organic layer over an appropriate drying agent (e.g., anhydrous sodium sulfate).

-

The crude this compound is then purified by distillation to obtain the final product.

Logical Relationship: Synthesis of this compound

Role in Drug Development: Synthesis of Memantine

This compound is a crucial intermediate in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), a drug used for the treatment of moderate-to-severe Alzheimer's disease.[1] Several synthetic routes have been developed for this conversion, often involving a Ritter-type reaction followed by hydrolysis.[8][9]

Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride from this compound[10]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane

Materials:

-

This compound

-

Nitric acid

-

Formamide

-

Dichloromethane

-

Ice-cold water

Procedure:

-

In a round-bottom flask at 20–25 °C, slowly add this compound (e.g., 11.13 mL, 9.86 g, 0.06 mol) to nitric acid (e.g., 25.25 mL, 0.6 mol) over 20 minutes with stirring.

-

Continue stirring at this temperature for 1 hour.

-

Add formamide (e.g., 22.5 mL, 0.54 mol) within 0.5 hours.

-

Heat the mixture to 85 °C for 2 hours.

-

After the reaction is complete, cool the solution to 5–10 °C and add it to ice-cold water (e.g., 120 mL).

-

Extract the reaction mixture with dichloromethane (e.g., 150 mL).

-

Wash the organic layer with a 10% sodium carbonate solution and then with cooled water.

-

Dry the organic layer and evaporate the solvent under vacuum to yield N-formyl-1-amino-3,5-dimethyladamantane.

Step 2: Synthesis of Memantine Hydrochloride

Materials:

-

N-Formyl-1-amino-3,5-dimethyladamantane

-

36% Hydrochloric acid

-

Water

-

n-Hexane

-

Cooled ethyl acetate

Procedure:

-

In a round-bottom flask, mix N-formyl-1-amino-3,5-dimethyladamantane (e.g., 12.44 g, 0.06 mol) with water (e.g., 36 mL) and 36% hydrochloric acid (e.g., 45 mL, 0.51 mol).

-

Stir the mixture for 10 minutes, then heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume under vacuum.

-

To this solution, add n-hexane (e.g., 20 mL) and heat to reflux for 0.5 hours.

-

Cool the reaction mixture to 5–10 °C for 1 hour to allow a white solid to separate.

-

Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to obtain Memantine hydrochloride.

Experimental Workflow: Synthesis of Memantine Hydrochloride

Biological Activity and Signaling Pathways

There is limited publicly available data on the specific biological activity of this compound itself. Its primary significance in the pharmaceutical field is as a precursor to Memantine.[1] However, the adamantane scaffold is a well-established pharmacophore found in numerous biologically active compounds with antiviral, antimicrobial, and anticancer properties.[4][10]

Antiviral and Antitumor Potential of Adamantane Derivatives

Adamantane derivatives have a history of use as antiviral agents, with amantadine and rimantadine being notable examples effective against influenza A virus.[11][12] The mechanism of action for these antivirals often involves the inhibition of the M2 proton channel of the virus, preventing viral uncoating.[12] More recently, adamantane derivatives have been investigated for their potential against other viruses, including coronaviruses.[13] Some studies have shown that certain aminoadamantane derivatives exhibit significant in vitro activity against SARS-CoV-2.[14]

In the context of cancer, various adamantane derivatives have been synthesized and evaluated for their anti-neoplastic activity. For instance, certain 1,3-diaza-2-functionalized-adamantan-6-one derivatives have shown cytotoxic activity against melanoma cells by inducing G₂/M cell cycle arrest and apoptosis.[15]

Mechanism of Action of Memantine

Memantine, the direct pharmaceutical derivative of this compound, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[16] In Alzheimer's disease, excessive glutamate levels are thought to lead to neuronal excitotoxicity through the overactivation of NMDA receptors. Memantine blocks the NMDA receptor channel, thereby reducing the toxic effects of elevated glutamate levels.

Signaling Pathway: NMDA Receptor Antagonism by Memantine

Conclusion

This compound is a compound of significant interest in medicinal and synthetic chemistry. While its own biological activity profile is not extensively characterized, its role as a key starting material for the synthesis of Memantine underscores its importance in the development of therapeutics for neurodegenerative diseases. The synthetic pathways to and from this compound are well-established, offering efficient routes for its production and derivatization. Future research may explore the untapped biological potential of this compound and its other derivatives, leveraging the unique structural and physicochemical properties of the adamantane core.

References

- 1. Page loading... [guidechem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. extendabio.com [extendabio.com]

- 6. CN103910594A - Preparation method of this compound - Google Patents [patents.google.com]

- 7. CN106008135B - The preparation method of 1,3- dimethyladamantanes - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]

- 12. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New anti-SARS-CoV-2 aminoadamantane compounds as antiviral candidates for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-neoplastic activity of 1,3-diaza-2-functionalized-adamantan-6-one compounds against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Memantine (1-amino-3,5-dimethyladamantane) blocks the serotonin-induced depolarization response in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 1,3-Dimethyladamantane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1,3-dimethyladamantane, a saturated tricyclic hydrocarbon. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Molecular Structure

This compound possesses a rigid cage-like structure derived from adamantane, with two methyl groups substituted at the tertiary carbon positions 1 and 3. This structure results in a high degree of symmetry, which is reflected in its spectroscopic signatures.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.15 | s | 2H | CH |

| 1.63 | s | 4H | CH₂ |

| 1.15 | s | 2H | CH₂ |

| 1.09 | d, J=11.7 Hz | 6H | CH₂ |

| 0.84 | s | 6H | CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 49.3 | CH₂ | C-4, C-6, C-10 |

| 41.3 | CH₂ | C-8, C-9 |

| 34.0 | C | C-1, C-3 |

| 33.5 | CH₃ | -CH₃ |

| 30.1 | CH | C-5, C-7 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characteristic of a saturated hydrocarbon, dominated by C-H stretching and bending vibrations.

Table 3: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 - 2850 | Strong | C-H Stretch (alkane) |

| 1470 - 1450 | Medium | C-H Bend (scissoring) |

| 1385 - 1365 | Medium | C-H Bend (methyl rock) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in the formation of a molecular ion and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | High | [M - CH₃]⁺ |

| 107 | High | [C₈H₁₁]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of adamantane derivatives is as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H). The probe is tuned to the respective frequencies for ¹H and ¹³C nuclei.

-

¹H NMR Acquisition: A standard one-dimensional ¹H NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to obtain single peaks for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) and a longer relaxation delay are typically used compared to ¹H NMR.

-

Data Processing: The acquired free induction decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phased and baseline corrected. Signal integration is performed for the ¹H NMR spectrum. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

For solid or liquid samples like this compound, the following protocol is common:

-

Sample Preparation (Neat Liquid): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Electron Impact (EI) mass spectrometry is a common technique for the analysis of volatile compounds like alkanes.

-

Sample Introduction: A small amount of the sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification, or directly via a heated probe. The sample is vaporized in a high vacuum environment.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The molecular ions, being energetically unstable, undergo fragmentation to produce a series of smaller, positively charged ions (fragment ions) and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the Solubility of 1,3-Dimethyladamantane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dimethyladamantane, a key intermediate in the synthesis of pharmaceuticals such as Memantine. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. Due to its non-polar, caged hydrocarbon structure, this compound exhibits distinct solubility characteristics in various organic solvents.

Core Concepts: Understanding Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1] this compound is a non-polar molecule due to its hydrocarbon framework.[2] Consequently, it is expected to have higher solubility in non-polar organic solvents and lower solubility in polar solvents.[2][3] Factors such as temperature can also influence solubility, with an increase in temperature generally leading to higher solubility.[2]

Physicochemical Properties of this compound

A summary of key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior in different solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀ | [4] |

| Molecular Weight | 164.29 g/mol | [4] |

| Appearance | Colorless liquid | [5][6] |

| Density | 0.886 g/mL at 25 °C | [5][7] |

| Boiling Point | 201.5 °C | [5] |

| Melting Point | -30 °C | [5][6] |

| Flash Point | 53 °C (127.4 °F) | |

| Refractive Index | n20/D 1.478 | [5][7] |

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively published. However, based on available information and its chemical structure, a qualitative solubility profile has been compiled in Table 2.

| Solvent Class | Solvent Example | Qualitative Solubility | Reference |

| Non-Polar Aliphatic | Hexane | Soluble | [2] |

| Non-Polar Aromatic | Toluene | Soluble | [2] |

| Ethers | Diethyl Ether | Soluble | [6] |

| Halogenated | Chloroform | Slightly Soluble | [5] |

| Alcohols | Methanol | Slightly Soluble | [5][6] |

| Alcohols | Ethanol | Soluble | [6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Not specified | |

| Polar Protic | Water | Insoluble | [2][6] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible quantitative solubility data for this compound, the isothermal shake-flask method is recommended. This method is a well-established technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at controlled temperatures.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Glass flasks or vials with airtight seals

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE)

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a glass flask. The excess solid ensures that equilibrium is reached and the solution becomes saturated.

-

-

Equilibration:

-

Seal the flasks tightly to prevent solvent evaporation.

-

Place the flasks in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the flasks at a constant speed for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the flasks to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solute to settle.

-

-

Sampling and Filtration:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles. This step is crucial to prevent overestimation of solubility.

-

-

Dilution and Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (GC or HPLC).

-

Analyze the concentration of this compound in the diluted sample using a validated GC or HPLC method.

-

-

Quantification:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the concentration of the diluted sample and the dilution factor. The results can be expressed in units such as g/L, mg/mL, or mol/L.

-

-

Replicate Experiments:

-

Perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

-

Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the general solubility behavior of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Relationship between this compound's polarity and its expected solubility.

References

- 1. Khan Academy [khanacademy.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 702-79-4 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. extendabio.com [extendabio.com]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 1,3-Dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of 1,3-dimethyladamantane (1,3-DMA), a molecule of significant interest due to its high energy density and potential applications as a high-performance fuel. This document summarizes key quantitative data, details experimental methodologies, and visualizes the processes involved in its thermal degradation.

Thermal Stability and Decomposition Kinetics

This compound exhibits notable thermal stability, a crucial property for its application as a high energy-density fuel.[1][2][3][4][5] Studies have been conducted under various conditions to elucidate its decomposition kinetics and mechanism.

The thermal decomposition of 1,3-DMA has been investigated in both batch and flowing reactors to understand its behavior under different temperature and pressure regimes.[1][2] In a batch reactor, the decomposition kinetics were determined between 693 and 743 K.[1][2][3][4][5] The rate constants were found to range from 4.00 × 10⁻⁷ s⁻¹ at 693 K to 35.19 × 10⁻⁷ s⁻¹ at 743 K.[1][3][4][5] The Arrhenius parameters were determined to be A = 2.39 × 10⁷ s⁻¹ and an activation energy (Ea) of 183 kJ·mol⁻¹.[1][2][3][4][5]

Further studies in a flowing reactor were performed at higher temperatures, from 873 to 973 K, and pressures ranging from 0.1 to 5.0 MPa.[1][2][3][4][5] Under these conditions, the conversion of 1,3-DMA and the yield of gaseous products were observed to increase with rising temperature and pressure.[1][2][3][4][5] The residence time was identified as a primary factor influencing the extent of decomposition.[1][2][3][4][5]

Comparatively, the rate constants for the thermal decomposition of 1,3-DMA are lower than those of other typical model fuels such as decalin, propylcyclohexane, butylcyclohexane, and n-dodecane, indicating its superior thermal stability.[1][2][4][5]

The following tables summarize the key quantitative data from the thermal decomposition studies of 1,3-DMA.

Table 1: Decomposition Kinetics of 1,3-DMA in a Batch Reactor

| Temperature (K) | Rate Constant (k, s⁻¹) |

| 693 | 4.00 × 10⁻⁷ |

| 713 | 10.53 × 10⁻⁷ |

| 728 | 19.38 × 10⁻⁷ |

| 743 | 35.19 × 10⁻⁷ |

| Arrhenius Parameters | Value |

| Pre-exponential Factor (A) | 2.39 × 10⁷ s⁻¹ |

| Activation Energy (Ea) | 183 kJ·mol⁻¹ |

Table 2: Gaseous Product Distribution from 1,3-DMA Decomposition in a Batch Reactor at 743 K

| Gaseous Product | Mole Fraction (%) |

| Hydrogen (H₂) | 25.3 |

| Methane (CH₄) | 54.1 |

| Ethane (C₂H₆) | 8.2 |

| Ethene (C₂H₄) | 2.1 |

| Propane (C₃H₈) | 4.5 |

| Propene (C₃H₆) | 3.8 |

| Butane (C₄H₁₀) | 1.1 |

| Butene (C₄H₈) | 0.9 |

Table 3: Liquid Product Distribution from 1,3-DMA Decomposition in a Flowing Reactor at 898 K and 1.0 MPa

| Liquid Product | Content (wt%) |

| Toluene | 1.8 |

| Xylene | 3.5 |

| Isomers of 1,3-DMA | 85.2 |

| Other C₁₂ Hydrocarbons | 9.5 |

Decomposition Products and Proposed Mechanism

The thermal decomposition of 1,3-DMA yields a mixture of gaseous and liquid products. The primary gaseous products are methane and hydrogen, resulting from demethylation and dehydrogenation reactions.[1][2][3][4][5] Other minor gaseous products include ethane, ethene, propane, propene, butane, and butene.[2]

In the liquid phase, the main products are isomers of 1,3-DMA, along with aromatics such as toluene and xylene.[1][2][3][4][5] The formation of these products is explained by a proposed hypothetical mechanism involving a combination of isomerization, hydrogen transfer, β-scission, and dehydrogenation reactions.[1][3][4][5] The initial step is believed to be the cleavage of the C-C bonds in the adamantane cage or the C-CH₃ bonds.

Caption: Proposed decomposition pathways of this compound.

Experimental Protocols

The thermal stability and decomposition of this compound were investigated using two primary experimental setups: a batch reactor and a flowing reactor.

These experiments were conducted to determine the thermal decomposition kinetics at temperatures ranging from 693 to 743 K.

-

Apparatus: A stainless-steel batch reactor with a volume of 50 mL was used. The reactor was heated by an electric furnace, and the temperature was controlled with a PID controller.

-

Procedure:

-

A known quantity of 1,3-DMA was placed in the reactor.

-

The reactor was purged with nitrogen to remove air.

-

The reactor was heated to the desired temperature and maintained for a specific duration.

-

After the reaction time, the reactor was cooled rapidly to quench the reaction.

-

The gaseous products were collected in a gas bag and analyzed by gas chromatography (GC).

-

The liquid products were collected and analyzed by gas chromatography-mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

-

Caption: Experimental workflow for batch reactor decomposition studies.

These experiments simulated the conditions in practical applications and were conducted at higher temperatures (873–973 K) and pressures (0.1–5.0 MPa).

-

Apparatus: A continuous-flow fixed-bed reactor system was used. The reactor was a stainless-steel tube packed with quartz sand. The system included a high-pressure pump for the liquid feed, a preheater, the reactor, a back-pressure regulator, and a gas-liquid separator.

-

Procedure:

-

The reactor was heated to the desired temperature under a nitrogen flow.

-

Liquid 1,3-DMA was continuously fed into the reactor at a constant flow rate using the high-pressure pump.

-

The pressure was controlled by the back-pressure regulator.

-

The effluent from the reactor was cooled and passed through the gas-liquid separator.

-

The gaseous products were analyzed online by GC.

-

The liquid products were collected periodically and analyzed by GC-MS, HPLC, and NMR.

-

Caption: Experimental workflow for flowing reactor decomposition studies.

Conclusion

This compound demonstrates high thermal stability, making it a promising candidate for high energy-density fuel applications. Its decomposition primarily occurs at elevated temperatures, yielding a mixture of smaller hydrocarbons and aromatic compounds through a complex mechanism involving isomerization, hydrogen transfer, β-scission, and dehydrogenation. The detailed kinetic and product analysis provides a fundamental understanding of its thermal behavior, which is essential for its practical implementation and for the development of advanced fuel technologies.

References

The Versatility of a Rigid Scaffold: An In-depth Technical Guide to the Applications of 1,3-Dimethyladamantane

For Researchers, Scientists, and Drug Development Professionals

The rigid, three-dimensional structure of adamantane and its derivatives has long been recognized as a privileged scaffold in medicinal chemistry and materials science. Among these, 1,3-dimethyladamantane offers a unique combination of lipophilicity, stability, and synthetic accessibility, making it a valuable building block for a diverse range of applications. This technical guide provides a comprehensive overview of the molecular scaffolding applications of this compound, with a focus on its role in drug discovery, particularly in the treatment of neurodegenerative diseases, as well as its emerging potential in antiviral, anticancer, and materials science contexts. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to serve as a resource for researchers in the field.

Core Physicochemical Properties of this compound

The 1,3-dimethyl substitution on the adamantane cage significantly influences its physical and chemical properties, which are crucial for its role as a molecular scaffold. The methyl groups enhance the lipophilicity of the already hydrophobic adamantane core, a property that can improve a drug's ability to cross biological membranes.[1] The rigid carbocyclic framework is highly stable and provides a well-defined three-dimensional orientation for appended functional groups.[2][3]

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀ | [4] |

| Molecular Weight | 164.29 g/mol | [4] |

| CAS Number | 702-79-4 | |

| Density | 0.886 g/mL at 25 °C | [2] |

| Boiling Point | 201.5 °C | [2] |

| Melting Point | -30 °C | [2] |

| Refractive Index (n20/D) | 1.478 | [2] |

| Flash Point | 53 °C (127.4 °F) | |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents like chloroform and methanol. | [2][3] |

Application in Neurodegenerative Diseases: The Synthesis of Memantine

The most prominent application of this compound is as a key starting material in the synthesis of Memantine (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[5][6] The this compound scaffold provides the necessary lipophilicity and structural rigidity for the final drug molecule to effectively interact with its target.

Synthetic Pathways to Memantine from this compound

Several synthetic routes have been developed to produce Memantine from this compound, with efforts focused on improving yield, safety, and scalability.[6][7] A common and efficient method is a two-step process involving the formation of an intermediate followed by hydrolysis.[7][8]

Comparative Data of Synthetic Protocols for Memantine

The choice of synthetic route can significantly impact the overall yield and purity of the final product. The following table summarizes quantitative data from different reported protocols for the synthesis of Memantine from this compound.

| Intermediate | Key Reagents | Reaction Conditions | Overall Yield (%) | Reference(s) |

| N-Formyl-1-amino-3,5-dimethyladamantane | Nitric acid, Formamide | Step 1: 20–25 °C, 1h, then 85 °C, 2h. Step 2: Reflux with HCl. | 83 | [7][8] |

| 1-Acetamido-3,5-dimethyladamantane | Nitric acid, Acetonitrile | Step 1: 70 °C, 2.5h. Step 2: Reflux with NaOH/HCl. | 85 | [6] |

| 1-Bromo-3,5-dimethyladamantane | Bromine | 48-51 °C, 12h | Varies (intermediate step) | [9] |

Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride from this compound

This protocol is based on a high-yield, two-step synthesis.[7][8]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyladamantane

-

In a round-bottom flask, slowly add this compound (11.13 mL, 0.06 mol) to nitric acid (25.25 mL, 0.6 mol) at 20–25 °C over 20 minutes with continuous stirring.

-

Maintain stirring at this temperature for 1 hour.

-

Add formamide (22.5 mL, 0.54 mol) to the mixture within 0.5 hours.

-

Heat the reaction mixture to 85 °C for 2 hours.

-

After the reaction is complete, cool the solution to 5–10 °C.

-

Pour the cooled reaction mixture into ice-cold water (120 mL).

-

Extract the product with dichloromethane (150 mL). The organic layer contains the N-formyl intermediate.

Step 2: Hydrolysis to Memantine Hydrochloride

-

To the organic extract from Step 1, add a mixture of 36% hydrochloric acid (45 mL, 0.51 mol) and water (36 mL).

-

Stir the mixture for 10 minutes, then heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume under vacuum.

-

Add n-hexane (20 mL) to the concentrated solution and heat to reflux for 30 minutes.

-

Cool the mixture to 5–10 °C for 1 hour to precipitate the white solid product.

-

Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield Memantine Hydrochloride.

Mechanism of Action: NMDA Receptor Modulation

Memantine functions as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. The this compound scaffold is crucial for its ability to enter and block the ion channel, thereby preventing excessive influx of calcium ions which is associated with excitotoxicity in Alzheimer's disease.[10]

Antiviral and Anticancer Potential of this compound Derivatives

While the adamantane core is well-known for its antiviral properties, particularly in the context of influenza A with drugs like Amantadine and Rimantadine, specific data on this compound derivatives is less abundant. However, the structural similarities suggest that this scaffold can be a valuable starting point for the design of new antiviral and anticancer agents.[8] The lipophilicity imparted by the dimethyladamantane group can enhance the ability of these compounds to penetrate viral envelopes or cancer cell membranes.

Antiviral Activity

Research into adamantane derivatives has shown that modifications to the core structure can lead to compounds with significant antiviral activity. While specific IC50 values for this compound derivatives against a wide range of viruses are not extensively reported, the general principles of adamantane-based antiviral design are applicable.

| Adamantane Derivative Class | Viral Target | Reported IC50 Range | Reference(s) |

| Amino-adamantanes | Influenza A (M2 channel) | 0.11 - 12.5 µg/mL | [11] |

| Adamantane-pyrazole derivatives | Foot and Mouth Disease Virus | Therapeutic index of 30 | [12] |

| Adamantane-containing compounds | Poxviruses | 0.133 - 0.515 µM | [9] |

Anticancer Activity

The rigid adamantane scaffold can be used to orient functional groups in a precise manner to interact with biological targets relevant to cancer. The lipophilic nature of the this compound core can also contribute to the accumulation of the drug in cancer cells.

| Adamantane Derivative Class | Cancer Cell Line(s) | Reported IC50 Range | Reference(s) |

| Adamantane-1,3,4-thiadiazole derivatives | MCF-7, HepG-2, A549 | 85 - 71.5 nM (EGFR WT) | [13] |

| Benzofuran-substituted chalcones | MCF-7, PC-3 | log IC50 = 0.42 - 0.67 µM | [14] |

| Dihydroquinoline derivatives | T47D, MCF-7, MDA-MB-231 | 2.20 - 11.90 µM | [14] |

Applications in Materials Science

The high thermal stability and rigid structure of the this compound core make it an attractive component for the synthesis of advanced polymers and materials. The incorporation of this bulky group into a polymer backbone can increase the glass transition temperature (Tg) and enhance thermal stability.

Polymer Synthesis

Poly(1,3-adamantane) can be synthesized through the cationic ring-opening polymerization of 1,3-dehydroadamantane. While the resulting polymer is often insoluble, the introduction of solubilizing groups or copolymerization can lead to processable materials with high thermal resistance.[13]

Experimental Protocol: Synthesis of Poly(1,3-adamantane)

A general procedure for the synthesis of poly(1,3-adamantane) is as follows:

-

Monomer Synthesis: Prepare 1,3-dehydroadamantane from 1,3-dibromoadamantane via a Wurtz-type reaction.

-

Polymerization:

-

In a dry reaction vessel under an inert atmosphere, dissolve 1,3-dehydroadamantane in a suitable anhydrous solvent (e.g., dichloromethane).

-

Initiate the cationic polymerization by adding a Lewis acid catalyst (e.g., boron trifluoride etherate) at a low temperature.

-

Allow the reaction to proceed for a specified time, monitoring the formation of the polymer precipitate.

-

Quench the reaction by adding a suitable reagent (e.g., methanol).

-

Isolate the polymer by filtration, wash with an appropriate solvent, and dry under vacuum.

-

Characterization: The resulting polymer can be characterized by solid-state NMR, IR spectroscopy, and thermal analysis (TGA/DSC) to confirm its structure and thermal properties.[13]

Conclusion

This compound is a versatile molecular scaffold with significant applications in medicinal chemistry and materials science. Its most notable role as a precursor to the Alzheimer's drug Memantine highlights the importance of its unique structural and physicochemical properties. While its potential in antiviral, anticancer, and materials science applications is still being explored, the existing data on adamantane derivatives suggests that the this compound core is a promising platform for the development of novel therapeutics and high-performance materials. Further research into the synthesis and evaluation of a wider range of this compound derivatives is warranted to fully unlock the potential of this remarkable scaffold.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 702-79-4 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound | C12H20 | CID 12800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ijpsr.com [ijpsr.com]

- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

1,3-Dimethyladamantane: A Versatile Building Block in Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyladamantane, a unique polycyclic alkane, has emerged as a significant building block in modern organic synthesis.[1] Its rigid, three-dimensional cage-like structure, coupled with the presence of two methyl groups at the bridgehead positions, imparts distinct chemical and physical properties that are highly sought after in medicinal chemistry and materials science.[2][3] This technical guide provides a comprehensive overview of this compound, covering its synthesis, functionalization, and applications, with a particular focus on its pivotal role in the development of the anti-Alzheimer's drug, Memantine. Detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows are presented to serve as a valuable resource for professionals in the field.

Physicochemical Properties of this compound

This compound is a colorless, volatile solid with a low odor at room temperature.[3] Its adamantane core provides exceptional thermal stability and a lipophilic character, rendering it soluble in non-polar organic solvents and largely insoluble in water.[2] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₂₀ | [1] |

| Molecular Weight | 164.29 g/mol | [1] |

| CAS Number | 702-79-4 | [1] |

| Appearance | Colorless solid | [3] |

| Melting Point | -30 °C | [4] |

| Boiling Point | 201.5 °C | [4] |

| Density | 0.886 g/mL at 25 °C | [5] |

| Refractive Index (n20/D) | 1.478 | [5] |

| Solubility | Insoluble in water; Soluble in non-polar organic solvents | [2] |

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques. The following table summarizes key spectroscopic data.

| Spectrum Type | Data for this compound | Reference(s) |

| ¹H NMR (CDCl₃) | Signals corresponding to the distinct proton environments within its structure are observed. | [6] |

| ¹³C NMR (CDCl₃) | Distinct signals for quaternary carbons (C-CH₃), CH, CH₂ and CH₃ groups. | [7] |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): 164 m/z | [8] |

| Infrared (IR) Spectroscopy | Characteristic peaks for the adamantane cage and C-H bonds are present. | [9] |

This compound in Organic Synthesis

The rigid adamantane scaffold of this compound serves as a versatile platform for the introduction of various functional groups, leading to a diverse array of derivatives with tailored properties.

Synthesis of Memantine (1-amino-3,5-dimethyladamantane)

The most prominent application of this compound is as a key intermediate in the synthesis of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used for the treatment of moderate-to-severe Alzheimer's disease.[10][11] Several synthetic routes have been developed, with a common strategy involving the initial functionalization of a bridgehead position followed by amination.

A generalized workflow for the synthesis of Memantine is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jmpm.vn [jmpm.vn]

- 6. chemeo.com [chemeo.com]

- 7. benchchem.com [benchchem.com]

- 8. N-(3,5-Dimethyladamantan-1-yl)acetamide | CymitQuimica [cymitquimica.com]

- 9. CN106008135B - The preparation method of 1,3- dimethyladamantanes - Google Patents [patents.google.com]

- 10. Investigation into adamantane-based M2 inhibitors with FB-QSAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Reactivity of the Adamantane Cage in 1,3-Dimethyladamantane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the adamantane cage in 1,3-dimethyladamantane. The rigid, tricyclic structure of adamantane, combined with the directing effects of the methyl groups, imparts unique chemical properties that are of significant interest in medicinal chemistry and materials science. This document details key functionalization reactions, presenting quantitative data, experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and application of this compound chemistry.

Core Reactivity Principles

The reactivity of the this compound cage is predominantly centered on its tertiary (bridgehead) and secondary (methylene) C-H bonds. The cage-like structure results in high C-H bond dissociation energies, making adamantane derivatives relatively stable. However, functionalization can be achieved under specific reaction conditions, often proceeding via radical or carbocationic intermediates. The bridgehead positions are generally more reactive towards substitution due to the increased stability of the resulting tertiary radicals and carbocations. In this compound, the two unsubstituted bridgehead positions (C-5 and C-7) are the primary sites of reactivity.

Key Functionalization Reactions

Halogenation: Bromination

Bromination of this compound is a key transformation, providing a versatile intermediate, 1-bromo-3,5-dimethyladamantane, which is a precursor for the synthesis of compounds like memantine. The reaction proceeds via electrophilic substitution and is typically carried out using bromine in the presence of a Lewis acid or under free-radical conditions.

Quantitative Data for Bromination of this compound

| Catalyst/Initiator | Solvent | Molar Ratio (Bromine:Substrate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| HBr in Acetic Acid | None | ~4:1 | 50-55 | 12 | - | - |

| Aluminum Trichloride | 1,2-dichloroethane | 1.15:1 | 15 | - | 92 | ≥99 |

| Benzoyl Peroxide | None | 8:1 | 65 | 6 | 95.1 | 99.3 |

| None (Direct Bromination) | None | 2:1 | 80 | 5 | 85 | - |

| None (Direct Bromination) | None | 2.5-5:1 | 50-100 | - | up to 90 | - |

Experimental Protocol: Bromination using Aluminum Trichloride

This method employs a Lewis acid catalyst to facilitate the bromination of the adamantane core.

Materials:

-

This compound

-

Bromine

-

Anhydrous aluminum trichloride

-

1,2-dichloroethane

-

Saturated sodium bisulfite solution

-

Anhydrous sodium sulfate

-

5% Sodium hydroxide solution (for gas absorption)

Procedure:

-

In a suitable reactor, combine 59.9 g (0.345 mol) of bromine, 10 g (0.075 mol) of anhydrous aluminum trichloride, and 37.8 g of 1,2-dichloroethane with thorough stirring.

-

Heat the reaction mixture to 15°C.

-

Slowly add 50 g (0.3 mol) of this compound to the mixture. Absorb the evolved hydrogen bromide gas using a 5% sodium hydroxide solution trap.

-

After the addition is complete, continue to stir the reaction mixture.

-

Quench the reaction by adding 400 g of saturated sodium bisulfite solution until the red color of the bromine completely disappears.

-

Separate the organic and aqueous phases.

-

Wash the organic phase with 400 g of water.

-

Dry the organic phase with 20 g of anhydrous sodium sulfate.

-

Distill the organic phase to remove the solvent and obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 1-bromo-3,5-dimethyladamantane.[1]

Reaction Pathway: Electrophilic Bromination

Caption: Electrophilic bromination of this compound.

Amination: Synthesis of Memantine

The synthesis of Memantine (1-amino-3,5-dimethyladamantane) from this compound is a critical reaction in pharmaceutical manufacturing. A common route involves the reaction with nitric acid and formamide to form an N-formyl intermediate, followed by hydrolysis.

Quantitative Data for Memantine Synthesis from this compound

| Step | Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| 1. Formamidation | Nitric acid, Formamide | 20-25, then 85 | 1 h at 20-25°C, 2 h at 85°C | 98 |

| 2. Hydrolysis | 36% Hydrochloric acid, Water | Reflux | 1 h | 85 |

| Overall | ~83 |

Experimental Protocol: Two-Step Synthesis of Memantine Hydrochloride

This protocol describes a concise and high-yield synthesis of memantine hydrochloride.[2][3]

Step 1: Synthesis of N-Formyl-1-amino-3,5-dimethyl-adamantane

-

In a round-bottom flask, slowly add 1,3-dimethyl-adamantane (11.13 mL, 9.86 g, 0.06 mol) to nitric acid (25.25 mL, 0.6 mol) at 20–25 °C over 20 minutes with stirring.

-

Continue stirring at this temperature for 1 hour.

-

Add formamide (22.5 mL, 0.54 mol) within 0.5 hours.

-

Heat the mixture to 85 °C for 2 hours.

-

After the reaction is complete, cool the solution to 5–10 °C and add it to ice-cold water (120 mL).

-

Extract the reaction mixture with dichloromethane (150 mL). The organic layer contains the desired N-formyl intermediate.

Step 2: Synthesis of Memantine Hydrochloride

-

In a round-bottom flask, combine the dichloromethane extract from Step 1 with water (36 mL) and a 36% hydrochloride solution (45 mL, 0.51 mol).

-

Stir the mixture for 10 minutes, then heat to reflux for 1 hour.

-

Concentrate the reaction mixture to half its volume under vacuum.

-

To this solution, add n-hexane (20 mL) and heat to reflux for 0.5 hours.

-

Cool the reaction mixture to 5–10 °C for 1 hour to precipitate a white solid.

-

Filter the solid, wash with cooled ethyl acetate, and dry under vacuum to yield memantine hydrochloride.

Reaction Pathway: Synthesis of Memantine

Caption: Synthetic pathway to Memantine Hydrochloride.

Oxidation/Hydroxylation

The adamantane cage of this compound can be oxidized to introduce hydroxyl groups, primarily at the tertiary bridgehead positions. This can be achieved through chemical oxidation or microbial transformation.

Chemical Oxidation Reaction of this compound with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and cobalt salts yields 3,5-dimethyladamantan-1-ol and 5,7-dimethyladamantane-1,3-diol. This indicates that both the remaining tertiary positions can be hydroxylated.

Quantitative Data for Oxidation of this compound

| Product | Yield (%) |

| 3,5-dimethyladamantan-1-ol | - |

| 5,7-dimethyladamantane-1,3-diol | - |

| Specific yield data for this reaction is not readily available in the provided search results. |

Experimental Protocol: General Procedure for NHPI-Catalyzed Oxidation A detailed experimental protocol for the oxidation of this compound was not found in the search results. The following is a generalized procedure based on similar reactions.

Materials:

-

This compound

-

N-hydroxyphthalimide (NHPI)

-

Cobalt(II) salt (e.g., cobalt(II) acetate)

-

Solvent (e.g., acetic acid)

-

Oxygen source (e.g., O2 balloon)

Procedure:

-

Dissolve this compound, NHPI, and the cobalt(II) salt in the solvent in a reaction flask.

-

Purge the flask with oxygen and maintain a positive pressure of oxygen.

-

Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

-

Upon completion, cool the reaction mixture and quench any remaining peroxides.

-

Extract the products with an organic solvent and wash with water and brine.

-

Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure.

-

Purify the products by column chromatography.

Reaction Pathway: NHPI-Catalyzed Oxidation

Caption: Simplified mechanism of NHPI-catalyzed oxidation.

Radical Alkylation

The tertiary C-H bonds of this compound can undergo radical-mediated alkylation. This reaction typically involves the generation of an adamantyl radical which then adds to an alkene.

Quantitative Data for Radical Alkylation of this compound with Ethylene

| Product | Yield (%) |

| 1-Ethyl-3,5-dimethyladamantane | 89 (of the 22.5% total product yield) |

| 1-Butyl-3,5-dimethyladamantane | Minor |

| 1-Hexyl-3,5-dimethyladamantane | Minor |

The reaction of this compound with ethylene gas (2 bar) initiated by di-tert-butyl peroxide (DTBP) resulted in a 22.5% total yield of alkylated products, with nearly exclusive regioselectivity for the bridgehead position.

Experimental Protocol: Radical Alkylation with Ethylene A detailed experimental protocol for the radical alkylation of this compound with ethylene was not found in the search results. The following is a generalized procedure based on the provided information.

Materials:

-

This compound

-

Ethylene gas

-

Di-tert-butyl peroxide (DTBP)

-

A suitable high-pressure reactor

Procedure:

-

Charge the high-pressure reactor with this compound and a catalytic amount of DTBP.

-

Seal the reactor and purge with ethylene gas.

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 2 bar).

-

Heat the reactor to a temperature sufficient to initiate the decomposition of DTBP (typically >120 °C).

-

Maintain the reaction at this temperature for a set period.

-

After the reaction, cool the reactor and carefully vent the excess ethylene.

-

Dissolve the reaction mixture in a suitable solvent.

-

Analyze the product mixture by GC-MS to determine the product distribution and yield.

-

Purify the desired alkylated adamantane by distillation or chromatography.

Reaction Pathway: Radical Alkylation

References

The Ascendant Core: A Technical Guide to 1,3-Dimethyladamantane Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-dimethyladamantane scaffold, a rigid, lipophilic, and three-dimensional cage structure, has emerged as a privileged core in medicinal chemistry. Its unique physicochemical properties offer a versatile platform for the design of novel therapeutic agents with enhanced pharmacological profiles. This in-depth technical guide explores the synthesis, potential applications, and mechanisms of action of various this compound derivatives. We provide a comprehensive overview of their neuroprotective, anti-inflammatory, and anticancer activities, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways. This document aims to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of adamantane-based therapeutics.

Introduction

Adamantane and its derivatives have a rich history in pharmaceutical development, with notable examples including the antiviral agent amantadine and the anti-Alzheimer's drug memantine. The incorporation of a this compound moiety can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The rigid cage-like structure provides a unique three-dimensional architecture that can effectively probe the binding pockets of enzymes and receptors.[1] This guide focuses specifically on derivatives of this compound, a key intermediate in the synthesis of memantine, and explores its broader potential in generating novel drug candidates.[2]

Synthesis of this compound and its Derivatives

The synthesis of this compound typically begins with the isomerization of perhydroacenaphthene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride.[2] This rearrangement reaction takes advantage of the thermodynamic stability of the adamantane cage structure.

General Procedure for the Preparation of this compound

A common method involves the reaction of perhydroacenaphthene with anhydrous aluminum chloride at elevated temperatures. The continuous addition of a small amount of water can enhance the catalytic activity.[2]

Experimental Protocol:

-

Reaction Setup: A mixture of perhydroacenaphthene and anhydrous aluminum chloride is heated to 80-100 °C in a suitable reaction vessel.

-

Catalyst Activation: A small amount of water is continuously dropped into the reaction mixture over several hours to maintain the catalytic activity of the aluminum chloride.[2]

-

Reaction Monitoring: The progress of the isomerization is monitored by gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled and quenched with ice water. The organic layer is separated, washed with a sodium carbonate solution and water, and then dried over a suitable drying agent.

-

Purification: The crude this compound is purified by vacuum distillation to yield a colorless to light yellow liquid.[2]

Synthesis of this compound-based Ureas and Amides

The functionalization of the this compound core, often at the bridgehead positions, allows for the introduction of various pharmacophores. The synthesis of urea and amide derivatives is a common strategy to explore their biological activities.

Experimental Protocol for the Synthesis of 1,3-Disubstituted Ureas:

-

Isocyanate Formation: 1-(Isocyanatomethyl)-3,5-dimethyladamantane can be synthesized in a one-step process.[3]

-

Reaction with Amines: The isocyanate is then reacted with a primary or secondary amine in an anhydrous solvent, such as diethyl ether, in the presence of a base like triethylamine.[4] The reaction mixture is typically stirred at room temperature for several hours.

-

Purification: The resulting urea derivative often precipitates from the reaction mixture and can be collected by filtration and purified by recrystallization.[4]

Potential Applications and Biological Activities

Derivatives of this compound have shown promise in a range of therapeutic areas, leveraging the unique properties of the adamantane core to interact with various biological targets.

Neuroprotective Applications